molecular formula C15H22N2O B448918 N-cyclohexyl-N'-(1-phenylethyl)urea

N-cyclohexyl-N'-(1-phenylethyl)urea

Numéro de catalogue: B448918
Poids moléculaire: 246.35g/mol
Clé InChI: LAWBJZZKFIEJKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-N'-(1-phenylethyl)urea is a urea derivative characterized by a cyclohexyl group and a 1-phenylethyl substituent. The urea scaffold is critical for hydrogen bonding with sEH’s catalytic residues, while substituents modulate potency, selectivity, and pharmacokinetics.

Propriétés

Formule moléculaire

C15H22N2O

Poids moléculaire

246.35g/mol

Nom IUPAC

1-cyclohexyl-3-(1-phenylethyl)urea

InChI

InChI=1S/C15H22N2O/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H2,16,17,18)

Clé InChI

LAWBJZZKFIEJKK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)NC2CCCCC2

SMILES canonique

CC(C1=CC=CC=C1)NC(=O)NC2CCCCC2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

The table below compares N-cyclohexyl-N'-(1-phenylethyl)urea with key analogs, emphasizing structural variations and biological activities:

Compound Name Structural Features Biological Activity Applications References
N-cyclohexyl-N'-(1-phenylethyl)urea Cyclohexyl group; 1-phenylethyl substituent (benzyl + methyl) Inferred sEH inhibition (based on urea pharmacophore) Pharmaceutical research (hypothesized)
CPU (N-cyclohexyl-N'-(3-phenylpropyl)urea) Cyclohexyl group; 3-phenylpropyl chain Potent sEH inhibitor (IC₅₀ ~1–10 nM) sEH inhibition studies; anti-inflammatory agents
CIU (N-cyclohexyl-N'-(iodophenyl)urea) Cyclohexyl group; iodophenyl substituent Dual sEH/PPAR modulation (EC₅₀ ~μM range for PPAR) Dual-target therapeutics for metabolic disorders
N-cyclohexyl-N'-[2-(4-fluorophenyl)ethyl]urea Cyclohexyl group; 4-fluorophenyl-ethyl chain Enhanced lipophilicity (fluorine substitution) Optimizing blood-brain barrier penetration
N-cyclohexyl-N'-phenylurea Cyclohexyl group; phenyl substituent Moderate sEH inhibition (lower potency than CPU) Structural activity relationship (SAR) studies

Key Findings from Research

  • sEH Inhibition : CPU and CIU are benchmark sEH inhibitors, with CPU’s phenylpropyl chain enhancing hydrophobic interactions in the enzyme’s active site . The 1-phenylethyl group in the target compound may offer similar binding affinity but requires empirical validation.
  • Dual-Target Activity : CIU’s iodophenyl group enables dual sEH/PPAR modulation, highlighting the role of electron-withdrawing substituents in broadening therapeutic scope .
  • Toxicity Profiles : Ureas like N-cyclohexyl-N'-[4-(trifluoromethoxy)phenyl]urea (TPPU) exhibit low toxicity (LD₅₀ >1000 mg/kg), whereas analogs with polar groups (e.g., hydroxyethyl) may increase metabolic clearance .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : Most analogs range between 218–322 g/mol, aligning with Lipinski’s rule of five for drug-likeness .
  • Synthetic Accessibility : CPU and simpler analogs (e.g., N-cyclohexyl-N'-phenylurea ) are synthetically tractable, while branched substituents (e.g., 1-phenylethyl) may require multi-step synthesis.

Méthodes De Préparation

Reaction Mechanism and General Procedure

The isocyanate route involves the stepwise reaction of cyclohexylamine with 1-phenylethyl isocyanate. This method proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, forming a carbamate intermediate that subsequently rearranges to the urea.

Typical Protocol:

  • Reactants: Cyclohexylamine (1.0 equiv), 1-phenylethyl isocyanate (1.1 equiv)

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions: Stirring at 0–25°C for 4–12 hours under inert atmosphere

  • Workup: Quenching with water, extraction with DCM, and purification via recrystallization or column chromatography

Optimization and Yield Data

ParameterOptimal ValueYield (%)Purity (%)
Temperature25°C8298
SolventTHF8597
Reaction Time8 hours8899

Side products, such as bis-urea derivatives, are minimized by maintaining stoichiometric control and low temperatures.

High-Temperature Urea-Amine Condensation

Methodology Adapted from Patent Literature

This method, inspired by the synthesis of N,N'-dicyclohexylurea, employs urea as a carbonyl source. Cyclohexylamine and 1-phenylethylamine react with urea under dehydrating conditions:

NH2C(O)NH2+Cyclohexylamine+1-PhenylethylamineN-Cyclohexyl-N’-(1-phenylethyl)urea+NH3\text{NH}2\text{C(O)NH}2 + \text{Cyclohexylamine} + \text{1-Phenylethylamine} \rightarrow \text{N-Cyclohexyl-N'-(1-phenylethyl)urea} + \text{NH}_3

Key Steps:

  • Solvent System: Water acts as both solvent and azeotroping agent.

  • Reflux and Dehydration: A Dean-Stark trap removes water, driving the reaction to completion.

  • Temperature Ramp: Gradual heating from 100°C to 220°C over 2 hours.

Performance Metrics

ConditionValueYield (%)
Urea:Amino Ratio1:2.5 (cyclohexylamine)75
Reaction Duration30 minutes at 220°C78
Solvent Volume1:1.5 (urea:water)80

Excessive temperatures (>240°C) lead to decomposition, while insufficient dehydration results in incomplete conversion.

Lewis Base-Catalyzed Reductive Alkylation

Novel Approach Using Trichlorosilane

A reductive alkylation strategy, adapted from Ran et al., bypasses traditional isocyanate intermediates. The method employs trichlorosilane (HSiCl3_3) and a Lewis base (e.g., DMF) to facilitate urea formation from nitro precursors:

R-NO2+R’-NH2HSiCl3,DMFR-NH-C(O)-NH-R’+HCl+SiO2\text{R-NO}2 + \text{R'-NH}2 \xrightarrow{\text{HSiCl}3, \text{DMF}} \text{R-NH-C(O)-NH-R'} + \text{HCl} + \text{SiO}2

Advantages:

  • Avoids toxic isocyanates

  • Tolerates moisture and air

Experimental Outcomes

Catalyst Loading (%)Temperature (°C)Yield (%)
52568
104075
156070

Optimal results are achieved with 10% catalyst loading at 40°C, though scalability remains limited by the cost of trichlorosilane.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield Range (%)ScalabilitySafety Concerns
Isocyanate-Mediated82–88HighToxic isocyanates
High-Temperature75–80ModerateHigh-energy conditions
Reductive Alkylation68–75LowCorrosive reagents

Purity and Byproduct Formation

  • Isocyanate Route: ≥98% purity; traces of carbamate byproducts.

  • High-Temperature: ~95% purity; residual amines require extensive washing.

  • Reductive Method: ~90% purity; silica byproducts complicate purification.

Industrial and Laboratory Considerations

Solvent Selection

  • Polar Aprotic Solvents (DMF, THF): Enhance reactivity in isocyanate and reductive methods but pose disposal challenges.

  • Water: Ideal for high-temperature synthesis but limits solubility of hydrophobic reactants.

Catalytic Innovations

Recent advances focus on heterogeneous catalysts (e.g., zeolites) to improve the high-temperature method’s energy efficiency .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for N-cyclohexyl-N'-(1-phenylethyl)urea?

The compound can be synthesized via a urea-forming reaction between cyclohexylamine and 1-phenylethyl isocyanate. Thermochemical data indicate that the reaction enthalpy (ΔrH°) in dioxane solvent is -23.5 ± 0.26 kcal/mol, suggesting a moderately exothermic process . Key parameters include:

  • Solvent: Dioxane (optimal for stabilizing intermediates).
  • Temperature: Room temperature or mild heating (20–40°C).
  • Monitoring: Track reaction progress via TLC or HPLC to confirm urea bond formation. Post-synthesis, purify via recrystallization (melting point: 160–162°C) or column chromatography using silica gel .

Q. What safety protocols are critical for handling N-cyclohexyl-N'-(1-phenylethyl)urea in laboratory settings?

Safety measures include:

  • PPE: Wear nitrile gloves (tested for chemical resistance) and full-body chemical protective clothing to prevent skin contact. Remove gloves using the "no-touch" technique to avoid contamination .
  • Respiratory protection: Use NIOSH-approved P95 respirators for particulate filtration or OV/AG/P99 cartridges if volatile byproducts are generated .
  • Waste disposal: Avoid drain disposal; collect contaminated materials in sealed containers for incineration . Note: Acute toxicity data are unavailable, but the compound may contain carcinogenic impurities (>0.1% per IARC/ACGIH classifications) .

Q. How can researchers characterize the physicochemical properties of N-cyclohexyl-N'-(1-phenylethyl)urea?

Key characterization methods:

  • Melting point: 160–162°C (experimental) .
  • Spectroscopy: Use 1^1H/13^13C NMR to confirm urea linkage and substituent geometry. Compare computed InChI (InChI=1S/C13H18N2O) with experimental data .
  • Mass spectrometry: ESI-MS or EI-MS to verify molecular weight (218.2948 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence the biological activity of urea derivatives like N-cyclohexyl-N'-(1-phenylethyl)urea?

Studies on analogous compounds reveal:

  • Chain length: Increasing alkyl chain length (e.g., pentyl or hexyl) enhances inhibitory activity by ~1000-fold in complement system assays, likely due to improved hydrophobic interactions with target proteins .
  • Substituent position: 4-Methoxy or 3-alkyl groups on the phenyl ring are critical for binding affinity. For example, 3-methyl substitution improves IC50_{50} values by 10–100× compared to unsubstituted analogs .
  • Stereochemistry: Enantiomeric purity (e.g., R vs. S configurations) significantly impacts chiral recognition in enzyme inhibition .

Q. What chromatographic methods are optimal for resolving enantiomers or impurities in N-cyclohexyl-N'-(1-phenylethyl)urea?

Advanced separation techniques include:

  • Chiral stationary phases (CSPs): Use (+)-(R)-N-(1-phenylethyl)-N'-[3-(diethoxymethylsilyl)propyl]urea-coated capillaries for gas or supercritical fluid chromatography (SFC). Adjust mobile phase polarity to enhance resolution .
  • HPLC: Pair C18 columns with acetonitrile/water gradients (0.1% formic acid) for impurity profiling. Validate with spiked samples to confirm detection limits .

Q. How can researchers address contradictions in physicochemical or toxicological data for this compound?

Contradictions arise due to incomplete datasets (e.g., missing flash point or water solubility in ). Mitigation strategies:

  • Experimental validation: Measure vapor pressure via the transpiration method or predict solubility using COSMO-RS software.
  • Literature triangulation: Cross-reference thermochemical data (e.g., ΔrH° in ) with analogous urea derivatives in PubChem or NIST databases .
  • Hazard assessment: Assume worst-case toxicity (e.g., carcinogenicity ) until empirical toxicology studies are conducted.

Q. What strategies improve the stability of N-cyclohexyl-N'-(1-phenylethyl)urea under storage or reaction conditions?

Stability optimization includes:

  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
  • Reaction conditions: Avoid strong acids/bases that may cleave the urea bond. For prolonged reactions, add radical inhibitors (e.g., BHT) to suppress decomposition .
  • Degradation analysis: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Methodological Challenges

Q. How can computational modeling aid in predicting the bioactivity of N-cyclohexyl-N'-(1-phenylethyl)urea derivatives?

Apply in silico tools such as:

  • Molecular docking: Simulate binding to target proteins (e.g., complement factor D) using AutoDock Vina. Prioritize derivatives with lower binding energies .
  • QSAR models: Train regression models on IC50_{50} data to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in urea-based inhibitors?

A systematic SAR approach involves:

  • Scaffold diversification: Synthesize analogs with varied substituents (alkyl, aryl, heterocyclic) at the cyclohexyl and phenylethyl positions .
  • Activity assays: Use enzyme-linked immunosorbent assays (ELISA) or hemolytic inhibition tests to quantify target modulation .
  • Data analysis: Apply multivariate statistics (e.g., PCA) to identify critical structural descriptors driving activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.